Cas no 2200610-75-7 (N-(4-fluorooxolan-3-yl)-N-methyl-1,3-thiazol-2-amine)

N-(4-fluorooxolan-3-yl)-N-methyl-1,3-thiazol-2-amine structure
2200610-75-7 structure
Product Name:N-(4-fluorooxolan-3-yl)-N-methyl-1,3-thiazol-2-amine
CAS No:2200610-75-7
MF:C8H11FN2OS
MW:202.249143838882
CID:5943262
PubChem ID:126857875
Update Time:2025-10-29

N-(4-fluorooxolan-3-yl)-N-methyl-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-(4-fluorooxolan-3-yl)-N-methyl-1,3-thiazol-2-amine
    • 2-Thiazolamine, N-(4-fluorotetrahydro-3-furanyl)-N-methyl-
    • AKOS032845670
    • F6547-1228
    • 2200610-75-7
    • N-(4-Fluorotetrahydrofuran-3-yl)-N-methylthiazol-2-amine
    • Inchi: 1S/C8H11FN2OS/c1-11(8-10-2-3-13-8)7-5-12-4-6(7)9/h2-3,6-7H,4-5H2,1H3
    • InChI Key: WUXJKULOSNYUDL-UHFFFAOYSA-N
    • SMILES: S1C=CN=C1N(C1C(F)COC1)C

Computed Properties

  • Exact Mass: 202.05761231g/mol
  • Monoisotopic Mass: 202.05761231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 53.6Ų

Experimental Properties

  • Density: 1.29±0.1 g/cm3(Predicted)
  • Boiling Point: 291.6±50.0 °C(Predicted)
  • pka: 5.16±0.10(Predicted)

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Additional information on N-(4-fluorooxolan-3-yl)-N-methyl-1,3-thiazol-2-amine

Introduction to N-(4-fluorooxolan-3-yl)-N-methyl-1,3-thiazol-2-amine (CAS No: 2200610-75-7)

N-(4-fluorooxolan-3-yl)-N-methyl-1,3-thiazol-2-amine is a sophisticated organic compound characterized by its intricate molecular structure and potential biological significance. This compound, identified by the CAS number 2200610-75-7, has garnered attention in the field of pharmaceutical research due to its unique chemical properties and structural features. The presence of a thiazole core and a fluorinated oxolane moiety makes it a promising candidate for further investigation in drug discovery and medicinal chemistry.

The compound's structure consists of a thiazole ring fused with an oxolane group, which is further substituted with a fluorine atom at the 4-position. This arrangement not only imparts specific electronic and steric properties but also opens up possibilities for diverse interactions with biological targets. The N-methyl group and the amine functionality at the 2-position of the thiazole ring contribute to its potential as a pharmacophore in the development of novel therapeutic agents.

In recent years, there has been a growing interest in thiazole derivatives due to their wide range of biological activities. Thiazole-based compounds have been reported to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The introduction of fluorine atoms into these structures often enhances their metabolic stability and bioavailability, making them more suitable for clinical applications. N-(4-fluorooxolan-3-yl)-N-methyl-1,3-thiazol-2-amine is no exception and holds promise as a lead compound for further derivatization and optimization.

The synthesis of this compound involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. The fluorinated oxolane ring is particularly challenging to introduce due to its sensitivity to various reaction conditions. However, advances in synthetic methodologies have made it possible to construct such complex molecules with increasing efficiency. Techniques such as nucleophilic substitution, cyclization reactions, and protecting group strategies are commonly employed in the synthesis of this type of compound.

One of the most intriguing aspects of N-(4-fluorooxolan-3-yl)-N-methyl-1,3-thiazol-2-amine is its potential as a scaffold for drug discovery. The combination of the thiazole core and the fluorinated oxolane moiety provides multiple sites for functionalization, allowing chemists to tailor the properties of the compound for specific biological targets. For instance, modifications at the 5-position of the thiazole ring or at the 3-position of the oxolane group could introduce additional pharmacophoric elements that enhance binding affinity or selectivity.

Recent studies have highlighted the importance of fluorine-containing compounds in medicinal chemistry. Fluorine atoms can significantly influence the pharmacokinetic properties of drugs, including their solubility, permeability, and metabolic stability. Additionally, fluorine substitution can alter the electronic distribution within a molecule, leading to changes in its interaction with biological targets. These effects make fluorinated compounds valuable tools in the development of new drugs.

The potential applications of N-(N-methyl-1,3-thiazol-2-amine) extend beyond traditional therapeutic areas. Researchers are exploring its use in diagnostic imaging and as a precursor for more complex molecules with specialized functions. The unique structural features of this compound make it an attractive candidate for further exploration in areas such as materials science and nanotechnology.

In conclusion, N-(4-fluorooxolan-3-yl)-N-methyl-1,3-thiazol-2-amine (CAS No: 2200610-75-7) is a promising compound with significant potential in pharmaceutical research. Its complex structure and unique functional groups make it a valuable tool for drug discovery and development. As synthetic methodologies continue to advance, it is likely that more derivatives will be synthesized and evaluated for their biological activities. The continued exploration of this class of compounds will undoubtedly contribute to the discovery of new therapeutic agents that address unmet medical needs.

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